molecular formula C9H6N2O2 B1662947 5-Nitroso-8-hydroxyquinoline CAS No. 3565-26-2

5-Nitroso-8-hydroxyquinoline

Cat. No. B1662947
CAS RN: 3565-26-2
M. Wt: 174.16 g/mol
InChI Key: RZWRYPGAUIOOMK-UHFFFAOYSA-N
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Patent
US06818653B1

Procedure details

To a mixture of 8-hydroxyquinoline (58 g, 0.4 mol) in distilled water, concentrated hydrochloric acid (75 ml) and ice (200 g) was added NaNO2 (30 g) in water (100 ml) at 0-4° C. during 1 hr. The reaction mixture was kept at 0° C. overnight and then filtered by washing with cold water to give 5-nitroso-8-hydroxyquinoline hydrochloide (95%).
Quantity
58 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[N:12]([O-])=[O:13].[Na+]>O.Cl>[N:12]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
by washing with cold water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=O)C1=C2C=CC=NC2=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.